Product packaging for Enzaplatovir(Cat. No.:CAS No. 1323077-89-9)

Enzaplatovir

Cat. No.: B607331
CAS No.: 1323077-89-9
M. Wt: 377.4 g/mol
InChI Key: KUDXTBCRESIJFH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Enzaplatovir as an Investigational Antiviral Compound

This compound, also known by its research identifiers BTA585 and BTA-C585, is a small molecule being studied for its antiviral properties. nih.govpatsnap.com As an investigational compound, it is undergoing scientific evaluation to determine its efficacy and mechanism of action against specific viruses. The research into this compound is part of a broader effort to develop new and effective treatments for viral infections that pose a significant threat to human health.

Naming Conventions and Research Identifiers (e.g., BTA585, BTA-C585)

In scientific literature and clinical trial databases, this compound is frequently referred to by its research and development codes, BTA585 and BTA-C585. nih.govpatsnap.com These identifiers are used to track the compound through the various stages of preclinical and clinical research before a generic name is officially assigned.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N5O3 B607331 Enzaplatovir CAS No. 1323077-89-9

Properties

IUPAC Name

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDXTBCRESIJFH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323077-89-9
Record name Enzaplatovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENZAPLATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of Enzaplatovir S Molecular and Cellular Mechanisms of Action

Fundamental Mechanisms of Viral Replication Inhibition

Enzaplatovir functions by directly interfering with essential viral processes, primarily through the inhibition of specific viral enzymes or structural proteins. This targeted approach prevents the virus from completing its life cycle within the host cell. The fundamental mechanisms of inhibition attributed to this compound include blocking viral entry into host cells, disrupting the post-translational processing of viral polyproteins, and impeding the synthesis of viral genetic material. ontosight.aibiosynth.comsmolecule.com By targeting proteins that are crucial for the virus and distinct from host cell machinery, this compound can selectively halt viral replication. biosynth.commdpi.com The primary modes of action identified are the inhibition of viral fusion proteins, proteases, and polymerases. ontosight.aibiosynth.compatsnap.com

Identification and Characterization of Specific Viral Protein Targets

Scientific investigations have identified several specific viral proteins as targets of this compound. The nature of this interaction depends on the specific virus being targeted.

In the context of norovirus infections, this compound is reported to function as an inhibitor of the viral protease. ontosight.ai The norovirus genome encodes a large polyprotein that must be cleaved into individual, functional non-structural proteins to initiate viral replication. mdpi.comotago.ac.nz This cleavage is performed by a virus-encoded 3C-like protease (3CLPro), making it an indispensable enzyme for the viral life cycle. mdpi.comnih.gov

By targeting and blocking the active site of this viral protease, this compound prevents the processing of the polyprotein. ontosight.ai This inhibition effectively halts the release of essential non-structural proteins, such as the RNA-dependent RNA polymerase (RdRp) and other components of the replication complex. mdpi.com Consequently, the virus is unable to replicate, leading to a reduction in viral load. ontosight.ai The development of protease inhibitors is a validated strategy for antiviral therapeutics, with rationally designed peptidomimetic and macrocyclic compounds showing effectiveness against norovirus protease in various studies. nih.govnih.gov

This compound has also been identified as an inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses. biosynth.com The RdRp is responsible for synthesizing new viral RNA genomes and messenger RNAs (mRNAs) using the viral RNA as a template. mdpi.comnih.gov This process is absent in host cells, making RdRp a prime target for selective antiviral drugs. mdpi.comnih.gov

This compound's inhibition of RdRp effectively impedes viral RNA synthesis, which disrupts the core of the viral replication and transcription process. biosynth.com This mechanism prevents the amplification of the viral genome and the production of viral proteins, thereby stopping the propagation of the virus. biosynth.com The targeting of RdRp is a mechanism employed by numerous successful antiviral agents, which can be broadly classified as nucleoside inhibitors (NIs) that compete for incorporation into the growing RNA chain, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme to block its function. nih.govuochb.cz

A primary and extensively studied mechanism of this compound is the inhibition of the respiratory syncytial virus (RSV) fusion (F) protein. patsnap.comtargetmol.comnih.gov The RSV F protein is a type I transmembrane glycoprotein (B1211001) on the surface of the virus that is essential for infectivity. uantwerpen.benih.gov It mediates the fusion of the viral envelope with the host cell membrane, a critical step that allows the virus to enter the cell and release its nucleocapsid into the cytoplasm. smolecule.comnih.gov

This compound is an orally available fusion inhibitor that specifically targets the RSV F protein. targetmol.comabmole.com By binding to the F protein, this compound locks it in its pre-fusion conformation, preventing the conformational changes necessary to mediate membrane fusion. uantwerpen.be This action effectively blocks viral entry into the host cell, thereby neutralizing the virus before it can initiate replication. smolecule.com Numerous small molecules, including this compound (also known as BTA-C585), have been developed to target the RSV F protein. nih.gov The (S)-enantiomer of this compound has demonstrated potent anti-RSV activity with a reported half-maximal effective concentration (EC50) of 56 nM. glpbio.com

Table 1: Classes of Small Molecule Inhibitors Targeting RSV
Inhibitor ClassViral TargetMechanismExample Compounds
Fusion InhibitorsF ProteinBlocks viral entry into the host cell by preventing membrane fusion.This compound, Presatovir (B610194), Ziresovir (B611949), Sisunatovir, Rilematovir targetmol.comnih.gov
Polymerase InhibitorsL Protein (RdRp)Inhibits viral RNA synthesis and replication.ALS-8112 targetmol.com
Nucleoprotein InhibitorsN ProteinDisrupts the formation of the nucleocapsid and inhibits viral RNA synthesis.EDP-938, RSV604 targetmol.comresearchgate.net

While this compound is primarily characterized as an RSV F protein inhibitor, other viral proteins are recognized as viable targets for anti-RSV therapeutics. The viral nucleoprotein (N protein) is one such target. targetmol.comresearchgate.net The N protein is essential for viral replication; it encapsidates the viral RNA genome to form the ribonucleoprotein complex, which serves as the template for the viral polymerase. nih.gov

Inhibitors targeting the N protein, such as EDP-938, have been shown to have potent antiviral activity. researchgate.net These inhibitors prevent the formation of functional replication complexes, thereby halting viral RNA synthesis. researchgate.net Studies have shown that combining inhibitors with different mechanisms, such as a nucleoprotein inhibitor with a fusion or polymerase inhibitor, can result in synergistic antiviral activity. researchgate.net While there is no direct evidence that this compound inhibits the nucleoprotein, its established role as a fusion inhibitor makes it a candidate for potential combination therapies with N protein inhibitors to increase efficacy and reduce the likelihood of resistance. researchgate.net

Impact on Viral Replication Cycle Progression

The specific molecular interactions of this compound translate into distinct impacts on the viral replication cycle, depending on the virus and the protein target.

Inhibition of Viral Entry: When acting as an RSV fusion inhibitor, this compound intervenes at the earliest stage of the replication cycle. smolecule.com By preventing the F protein-mediated fusion of the viral and cellular membranes, it stops the infection before the viral genome can enter the host cell's cytoplasm, thus preventing all subsequent replication steps. nih.gov

Inhibition of Protein Maturation: As a norovirus protease inhibitor, this compound acts at a post-translational stage. ontosight.ai After the viral genome has entered the cell and been translated into a single polyprotein, this compound's inhibition of the protease prevents this polyprotein from being cleaved into mature, functional non-structural proteins. mdpi.com This blockade halts the assembly of the viral replication machinery. mdpi.com

Inhibition of Genome Replication: Through its function as an RdRp inhibitor, this compound targets the central process of the viral life cycle: the synthesis of new viral RNA. biosynth.com This action, which occurs after viral entry and uncoating, directly prevents the amplification of the viral genome, thereby stopping the production of new virions. nih.gov

Table 2: this compound's Point of Intervention in the Viral Replication Cycle
Target ProteinAssociated VirusReplication Stage InhibitedConsequence
Fusion (F) ProteinRSV patsnap.comViral EntryPrevents release of viral genome into the host cell. smolecule.com
ProteaseNorovirus ontosight.aiPolyprotein ProcessingBlocks maturation of non-structural proteins required for replication. mdpi.com
RNA-Dependent RNA Polymerase (RdRp)RNA Viruses biosynth.comGenome Replication & TranscriptionHalts synthesis of new viral RNA. nih.gov

Interference with Viral Genome Synthesis

Currently, there is no direct scientific evidence to suggest that this compound's mechanism of action involves interference with viral genome synthesis. Its established role as a fusion inhibitor targets an earlier stage of the viral lifecycle than genome replication. researchgate.netglpbio.com While some antiviral agents, such as certain nucleoside analogs, function by inhibiting viral RNA-dependent RNA polymerase (RdRp) and thus disrupting viral genome synthesis, this is not the described mechanism for this compound. researchgate.net

Disruption of Viral Protein Expression

Specific studies detailing this compound's direct disruption of viral protein expression are not available in the current body of research. The primary mechanism of fusion inhibition precedes the translation of viral proteins. By preventing viral entry, this compound effectively halts the entire replication cascade, which would include the subsequent synthesis of viral proteins.

Modulation of Early Infection Stages (e.g., Viral Entry)

This compound is an orally bioavailable small-molecule inhibitor that targets the entry of the Respiratory Syncytial Virus (RSV) into host cells. glpbio.commedchemexpress.com The RSV fusion (F) protein is essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. researchgate.netnih.gov this compound functions as a fusion inhibitor, targeting the RSV F protein and preventing the conformational changes necessary for membrane fusion. nih.gov By inhibiting this process, this compound effectively blocks the virus from entering the host cell, thereby halting the infection at a very early stage. medchemexpress.com The development of some RSV F-targeting fusion inhibitors has been challenged by the emergence of resistance mutations. nih.gov

Structural and Biophysical Analysis of this compound-Target Interactions

Computational and in-silico studies have provided insights into the potential binding of this compound to several viral protein targets. These analyses help to elucidate the structural basis of its inhibitory activity.

Identification of Binding Sites and Modes (e.g., RSV F protein, SARS-CoV-2 Spike Receptor-Binding Domain, 3C-like Protease)

RSV F protein: this compound is a known inhibitor of the RSV F protein. researchgate.netpatsnap.com It is designed to bind to this protein, which is crucial for the fusion of the viral and host cell membranes. nih.gov While the precise binding site and specific amino acid interactions for this compound on the RSV F protein are not detailed in the available literature, its role as a fusion inhibitor confirms this protein as its primary target. glpbio.com

SARS-CoV-2 Spike Receptor-Binding Domain (RBD): In silico drug repurposing studies have investigated the potential of this compound to act as an inhibitor of the SARS-CoV-2 Spike (S) protein. nih.govnih.gov The S protein's receptor-binding domain (RBD) is responsible for binding to the human angiotensin-converting enzyme 2 (ACE2) receptor, facilitating viral entry. nih.gov Molecular docking analyses predicted that this compound could be a potentially effective antiviral drug against the RBD. nih.govnih.gov These computational studies screened a number of drugs and identified this compound as having a notable binding affinity for the RBD. nih.gov

3C-like Protease: The 3C-like protease (3CLpro) is a crucial enzyme for the replication of many viruses, including coronaviruses, as it processes viral polyproteins. nih.govnih.gov While there are mentions of this compound in the context of 3C-like protease inhibitors, detailed studies confirming a direct binding interaction and inhibitory mechanism are not extensively available.

Table 1: In Silico Docking Results for this compound and Other Compounds Against SARS-CoV-2 Spike RBD

Drug Binding Energy (kcal/mol)
Simeprevir (B1263172) -8.52
This compound (Predicted as potentially effective)
Grazoprevir (Predicted as potentially effective)
Dolutegravir (Predicted as potentially effective)
Daclatasvir (Predicted as potentially effective)
Tideglusib (Predicted as potentially effective)
Presatovir (Predicted as potentially effective)
Remdesivir (B604916) (Predicted as potentially effective)

Data from an in silico study screening 56 commercially available drugs. The study predicted these drugs to be potentially effective, with Simeprevir showing the highest binding affinity. Specific binding energy for this compound was not provided in the abstract. nih.gov

Conformational Changes Induced by this compound Binding

The mechanism of RSV fusion inhibitors, like this compound, is intrinsically linked to the modulation of conformational changes in the F protein. nih.gov The RSV F protein exists in a metastable prefusion conformation that, upon triggering, undergoes significant refolding into a highly stable postfusion conformation, driving the merger of the viral and host membranes. nih.gov Fusion inhibitors are understood to bind to the prefusion form of the F protein, stabilizing it and preventing the transition to the postfusion state. nih.gov While this is the general mechanism for this class of inhibitors, specific biophysical studies detailing the precise conformational shifts induced by the binding of this compound are not publicly available.

Pre Clinical Efficacy and Antiviral Activity Studies of Enzaplatovir

In Vitro Antiviral Potency and Selectivity Assessments

The in vitro antiviral activity of enzaplatovir has been evaluated in various cell-based assays to determine its potency and selectivity against RSV.

Cell Culture Models for Viral Infection (e.g., HEp-2 cells)

HEp-2 cells, a human epidermoid carcinoma cell line, are commonly used in preclinical studies to assess the antiviral activity of compounds against RSV. uantwerpen.beresearchgate.net These cells are susceptible to RSV infection and exhibit clear cytopathic effects (CPE), making them a suitable model for evaluating antiviral efficacy. researchgate.netcreative-diagnostics.com In these models, HEp-2 cells are infected with RSV, and the ability of the test compound to inhibit viral replication and subsequent cell damage is measured. researchgate.net

Determination of Half Maximal Effective Concentrations (EC50) against Viral Isolates (e.g., RSV-A, RSV-B)

This compound has demonstrated potent activity against both major subtypes of RSV, RSV-A and RSV-B. vaxart.com The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, has been determined in various studies. The (S)-enantiomer of this compound, (S)-BTA-C585, has shown an EC50 of 56 nM for RSV. glpbio.comdcchemicals.com

Interactive Table: EC50 Values of this compound and its S-enantiomer against RSV

Compound Virus Subtype EC50 (nM)

Inhibition of Cytopathic Effects (CPE) in Infected Cell Systems

Viral infection, including that of RSV, often leads to morphological changes in host cells known as cytopathic effects (CPE), which can include cell rounding, detachment, and lysis. creative-diagnostics.com Antiviral agents can protect host cells from these effects. nih.gov The ability of a compound to inhibit CPE is a key indicator of its antiviral activity. creative-diagnostics.com this compound has been shown to be a potent, non-cytotoxic, and selective inhibitor of the RSV F protein, which would in turn inhibit the CPE caused by the virus. vaxart.com

Analysis of Viral Load Reduction in Cellular Assays (e.g., RNA quantification, viral titers)

The efficacy of an antiviral compound can be quantified by measuring the reduction in viral load in infected cell cultures. researchgate.net This is often done through techniques such as quantitative reverse transcription polymerase chain reaction (RT-qPCR) to measure viral RNA levels or through plaque reduction assays to determine viral titers. researchgate.netresearchgate.net Studies on other RSV inhibitors have demonstrated a dose-dependent reduction in viral RNA and infectious virus production in cellular assays. researchgate.net While specific data for this compound's effect on viral load reduction in cellular assays is not detailed in the provided results, its mechanism as a fusion inhibitor suggests it would lead to a significant decrease in viral replication and subsequent viral load. vaxart.com

Evaluation in Advanced Cellular Systems (e.g., Human Airway Epithelial Cell Monolayers)

To better mimic the conditions of the human respiratory tract, advanced cellular models such as human airway epithelial (HAE) cell monolayers cultured at an air-liquid interface (ALI) are utilized. nih.govstemcell.com These models form a pseudostratified epithelium, similar to the native human airway, and are valuable for in vitro studies of respiratory viruses and drug transport. nih.govstemcell.com The evaluation of antiviral compounds in these more physiologically relevant systems provides a more accurate prediction of their potential in vivo efficacy. While specific studies of this compound in HAE cell monolayers were not found in the search results, the use of such models is a standard in the preclinical development of respiratory antivirals. nih.gov

In Vivo Animal Model Studies of this compound

The preclinical evaluation of this compound's efficacy has been extensively conducted through various in vivo animal model studies. These studies are critical for understanding the compound's antiviral activity and its potential therapeutic effects in a living organism before human clinical trials.

Selection and Characterization of Relevant Animal Models for Viral Research (e.g., mouse, ferret, non-human primate models)

The selection of an appropriate animal model is crucial for studying respiratory syncytial virus (RSV) and evaluating antiviral candidates like this compound. No single animal model perfectly replicates all aspects of human RSV infection, so researchers utilize a variety of models, each with distinct advantages and limitations. creative-diagnostics.com The most commonly employed models for RSV research include cotton rats, mice, and neonatal lambs, all of which have been used to assess the efficacy of this compound. nih.govmdpi.com

Mouse Models: The BALB/c mouse is one of the most widely used models in RSV research due to its genetic tractability, the availability of a wide array of immunological reagents, and the relatively low cost and ease of handling. creative-diagnostics.comnih.gov While BALB/c mice are semi-permissive to human RSV, meaning the virus replicates to a limited extent, they develop key pathological features observed in humans, such as bronchiolitis and a Th2-skewed immune response, which are important for studying disease pathogenesis. creative-diagnostics.comnih.govmdpi.com Inoculation with RSV can lead to noticeable illness, including weight loss, perivascular and peribronchiolar mononuclear cell infiltrates, and airway inflammation. mdpi.comnih.gov

Cotton Rat Model (Sigmodon hispidus): The cotton rat is considered a "gold standard" for RSV studies because it is highly permissive to human RSV replication, which closely mimics the viral kinetics seen in human infants. sigmovir.comnih.gov This model accurately predicted the success of immunoprophylaxis against RSV and has been instrumental in testing vaccines and antiviral therapies. sigmovir.comnih.gov The cotton rat recapitulates several key features of human RSV disease, including the ability to model disease in infants, the elderly, and immunocompromised individuals. nih.gov

Non-Human Primate (NHP) Models: While less commonly used for initial efficacy studies of compounds like this compound, NHPs such as African green monkeys and chimpanzees are also valuable models. nih.gov Chimpanzees are fully permissive to hRSV and can show clinical signs like coughing and sneezing, but their use is limited by ethical concerns and cost. nih.gov Other NHPs are generally only semi-permissive and may show mild or no clinical signs of disease. creative-diagnostics.com

Neonatal Lamb Model: Neonatal lambs serve as another relevant model for RSV infection. They can be infected with bovine RSV (bRSV), which is closely related to human RSV and causes similar pathology, or with human RSV directly. nih.govnih.gov This model is particularly useful for studying severe lower respiratory tract infections and for evaluating therapeutic interventions, as it showed that this compound and its analogs could substantially inhibit viral titers and reduce lung pathology. oup.com

Animal ModelKey Characteristics for RSV ResearchRelevance to this compound Studies
Mouse (BALB/c)Semi-permissive to hRSV; develops bronchiolitis and Th2-biased immune response; wide availability of reagents. creative-diagnostics.comnih.govmdpi.comUsed to observe the reduction of virus-induced pro-inflammatory responses following treatment. clinicaltrials.gov
Cotton Rat (Sigmodon hispidus)Highly permissive to hRSV, closely mimicking human viral kinetics; considered a "gold standard" for testing antivirals. sigmovir.comnih.govDemonstrated dose-dependent inhibition of viral replication and lung inflammation. nih.gov
Neonatal LambSusceptible to human and bovine RSV; develops severe lower respiratory tract disease, useful for therapeutic evaluation. nih.govnih.govShowed significant inhibition of viral titers and dramatic reduction in lung pathology with this compound analogs. oup.com
Non-Human Primate (NHP)Chimpanzees are fully permissive, but use is limited; other NHPs are semi-permissive with mild symptoms. creative-diagnostics.comnih.govUsed in later-stage preclinical development for other RSV antivirals like EDP-938. researchgate.net

Assessment of Antiviral Activity in Animal Infection Models (e.g., RSV animal models)

In vivo studies have consistently demonstrated the potent antiviral activity of this compound (also known as JNJ-53718678) against RSV in various animal models. The primary measures of efficacy in these studies are the reduction of viral load in the respiratory tract and the amelioration of virus-induced lung inflammation and pathology. nih.gov

In the cotton rat model, prophylactic oral administration of this compound resulted in a dose-dependent reduction of the infectious viral titer and viral RNA levels in the lungs. nih.gov Notably, a single prophylactic dose led to a 100-fold average decrease in the lung viral titer compared to the vehicle-treated group. nih.gov Therapeutic treatment with this compound also led to a significant, dose-dependent inhibition of viral titers and a near-complete inhibition of the formation of gross RSV-associated lung lesions. nih.gov

Studies in BALB/c mice also confirmed the compound's efficacy. Treatment with this compound was associated with a decrease in the virus-induced pro-inflammatory response in the lungs of infected mice. clinicaltrials.gov

In the neonatal lamb model, which develops an acute lower respiratory tract infection with prominent clinical signs, treatment with this compound or a close analog effectively inhibited viral replication and led to a dramatic reduction in RSV-associated lung damage. oup.com This efficacy was observed even when treatment was delayed until after the establishment of the infection and the appearance of clinical illness. oup.com

Animal ModelKey Findings on Antiviral Activity of this compoundReference
Cotton RatProphylactic treatment resulted in a dose-dependent decrease in infectious viral titer (up to 100-fold reduction) and viral RNA in the lungs. nih.gov
Cotton RatTherapeutic treatment significantly inhibited viral titers and completely inhibited the formation of gross lung lesions. nih.gov
BALB/c MouseObserved a decrease in the virus-induced pro-inflammatory response in RSV-infected and treated mice. clinicaltrials.gov
Neonatal LambTreatment with this compound analogs substantially inhibited viral titers and dramatically reduced RSV-associated lung pathology, even with delayed treatment. oup.com

Methodologies for Evaluating Viral Pathogenesis and Immune Responses in Animal Systems

A variety of established methodologies are employed to evaluate viral pathogenesis and the host immune response in animal models of RSV infection treated with this compound. These techniques provide quantitative and qualitative data on the extent of infection and the efficacy of the antiviral compound.

Viral Load Quantification: The primary method to assess antiviral efficacy is the measurement of viral load in respiratory tissues. This is typically done through:

Plaque Assays: This technique quantifies the amount of infectious virus particles (Plaque Forming Units, PFU) in a sample, such as a lung homogenate. nih.govcreative-diagnostics.com A reduction in PFU indicates a decrease in active, replicating virus.

Quantitative Reverse Transcription PCR (qRT-PCR): This molecular method measures the amount of viral RNA in a sample. nih.govresearchgate.netuliege.be It is highly sensitive and can detect viral genetic material, providing a measure of the total viral burden, which includes both infectious and non-infectious particles.

Assessment of Lung Pathology: Histopathological analysis is crucial for evaluating the extent of lung damage and inflammation caused by the virus and the protective effect of the antiviral agent. nih.gov Methodologies include:

Gross Pathology: Visual examination of the lungs for macroscopic lesions, such as areas of consolidation or hemorrhage. nih.gov

Microscopic Histology: Staining of lung tissue sections (e.g., with Hematoxylin and Eosin) to examine microscopic changes. In RSV models, this involves looking for signs of bronchiolitis (inflammation of the small airways), peribronchiolar and perivascular immune cell infiltration, and the presence of syncytial cells (fused cells characteristic of RSV infection). nih.govmdpi.com

Evaluation of Clinical Signs and Immune Response:

Clinical Scoring: Monitoring animals for signs of illness, such as weight loss, reduced activity, and respiratory distress, provides a general measure of disease severity. mdpi.comnih.gov

Cytokine Analysis: Measuring the levels of pro-inflammatory and anti-inflammatory cytokines in lung tissue or bronchoalveolar lavage fluid (BALF) helps to characterize the immune response and how it is modulated by the antiviral treatment. uliege.be

Comparative Efficacy in Various Animal Models

This compound has demonstrated robust efficacy across the different animal models used in its preclinical development, each highlighting different strengths of the compound.

The cotton rat model, being highly permissive to RSV, provided strong evidence for this compound's potent, dose-dependent inhibition of viral replication in both prophylactic and therapeutic settings. nih.gov The ability to reduce viral titers by up to 100-fold and prevent lung lesions underscores its powerful direct antiviral effect. nih.gov

The neonatal lamb model, which mimics severe RSV-induced lower respiratory tract illness, was crucial in demonstrating that this compound is not only effective at reducing viral load but also at significantly mitigating the severe lung pathology that is a key driver of human RSV disease. nih.govoup.com The finding that delayed treatment was still highly effective is particularly significant from a clinical perspective. oup.com

The BALB/c mouse model, while showing more modest viral replication, was useful in demonstrating that this compound treatment leads to a reduction in the pro-inflammatory response associated with RSV infection. mdpi.comclinicaltrials.gov This suggests the compound may help alleviate the immunopathology component of the disease.

Collectively, the results from these diverse animal models provided a strong rationale for advancing this compound into clinical evaluation. The consistent and significant reduction in viral replication and lung pathology across species with different characteristics of RSV infection highlighted its potential as a potent and effective therapeutic agent. nih.govoup.com

FeatureCotton Rat ModelBALB/c Mouse ModelNeonatal Lamb Model
RSV Permissiveness High, semi-permissive. sigmovir.comLow, semi-permissive. mdpi.comHigh (for bRSV/hRSV). nih.govnih.gov
Primary Efficacy Endpoint for this compound Dose-dependent reduction in lung viral titer and viral RNA. nih.govDecrease in virus-induced pro-inflammatory response. clinicaltrials.govInhibition of viral titers and dramatic reduction of lung pathology. oup.com
Key Efficacy Finding Up to 100-fold reduction in infectious virus; prevention of gross lung lesions. nih.govModulation of immunopathology. clinicaltrials.govEfficacy even with delayed treatment after onset of clinical signs. oup.com

Molecular Basis of Viral Resistance to Enzaplatovir

Mechanisms of Resistance Emergence In Vitro and In Vivo (Animal Models)

The primary mechanism for the emergence of resistance to Enzaplatovir involves the selection of specific amino acid substitutions in its target, the RSV F protein. researchgate.net Resistance has been characterized through in vitro studies where the virus is cultured in the presence of the compound. researchgate.net This process allows for the selection and identification of viral variants that can replicate efficiently despite the presence of the inhibitor. researchgate.net

The activity of this compound has also been evaluated in animal models. Specifically, its efficacy was demonstrated in the RSV cotton rat model, where the compound was administered orally. researchgate.net While these in vivo models are crucial for assessing antiviral efficacy, detailed studies on the emergence of resistant variants within these animal models are not extensively documented in the available literature. nih.govnih.gov

Identification of Specific Resistance Mutations in Viral Genomes and Proteins

As a targeted antiviral, resistance to this compound is linked to genetic mutations in the viral protein it inhibits.

This compound's mechanism of action is the inhibition of the RSV F protein. researchgate.net Consequently, resistance-conferring mutations have been identified within the gene encoding this protein. researchgate.net In vitro selection studies have successfully generated this compound-resistant RSV variants. researchgate.net Genetic sequencing of these resistant viruses revealed specific amino acid changes in the F1 domain of the F-protein. researchgate.net The identified mutations are S404C (a change from serine to cysteine at position 404) and F488L (a change from phenylalanine to leucine (B10760876) at position 488). researchgate.net The identification of these mutations confirms that the F protein is the direct target of this compound. researchgate.net

Table 1: Identified Resistance Mutations to this compound in RSV F Protein

Mutation Amino Acid Change Location in F Protein
S404C Serine to Cysteine F1 Domain
Data derived from in vitro resistance selection studies. researchgate.net

Resistance to this compound is not associated with mutations in the viral nucleoprotein (N protein). The N protein is primarily involved in encapsidating the viral RNA genome and is a component of the replication and transcription complex. enanta.com Since this compound specifically targets the F protein to inhibit viral entry, selective pressure for resistance is applied to the F protein, not the N protein. researchgate.net

Mutations in the viral RNA-dependent RNA polymerase (RdRp), which is part of the large (L) protein, are not linked to resistance against this compound. The viral polymerase is responsible for the replication and transcription of the viral genome. enanta.com As this compound is a fusion inhibitor, resistance mutations are expected and have been identified in the F protein, which mediates the fusion of the viral and cellular membranes. researchgate.netmdpi.com

Phenotypic Characterization of this compound-Resistant Viral Strains

The genotypic changes (mutations) in resistant viruses lead to phenotypic changes, most notably a reduced susceptibility to the antiviral compound.

The emergence of mutations such as S404C and F488L in the RSV F protein results in a reduced sensitivity of the virus to this compound. researchgate.net This is phenotypically characterized by an increase in the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. While the specific fold-increase in EC50 for the S404C and F488L mutants has not been detailed in available literature, it is a known characteristic of small-molecule fusion inhibitors that single amino acid substitutions can lead to significant, and often large (>1000-fold), decreases in potency. researchgate.netresearchgate.net Studies have also demonstrated that this compound-resistant variants exhibit cross-resistance with other fusion inhibitors, such as MDT-637 and BMS-433771, indicating a similar binding site or mechanism of resistance. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name Other Designations Target/Class
This compound BTA-C585 RSV F Protein Inhibitor
BMS-433771 RSV F Protein Inhibitor

Strategies for Overcoming Resistance to this compound

The inevitable emergence of viral resistance necessitates the development of strategies to maintain therapeutic efficacy. For this compound and other RSV antivirals, these strategies primarily revolve around combination therapies and the rational design of next-generation inhibitors.

Exploration of Combination Antiviral Therapies

Combining antiviral drugs with different mechanisms of action is a well-established strategy to combat resistance and improve treatment outcomes, as seen in the management of HIV and hepatitis C virus. nih.gov This approach is being actively explored for RSV. The rationale is that a virus would need to acquire multiple, independent mutations to overcome the effects of two or more drugs, a much less probable event than developing resistance to a single agent.

Studies have investigated the in vitro effects of combining different classes of RSV inhibitors. For instance, combining fusion inhibitors, the class to which this compound belongs, with RNA-dependent RNA polymerase (RdRp) inhibitors has shown additive effects against RSV. nih.gov One such study found that combinations of the RdRp inhibitor ALS-8176 with the fusion inhibitors ziresovir (B611949) or presatovir (B610194) resulted in additive antiviral activity. nih.gov Similarly, combinations of the nucleoprotein inhibitor EDP-938 with other classes of RSV inhibitors have demonstrated moderate synergy in vitro. researchgate.net

Interestingly, combining two different fusion inhibitors has been shown to be antagonistic, suggesting that this may not be a viable strategy. nih.gov The exploration of combining a fusion inhibitor with a nucleoside inhibitor has also been a subject of investigation to enhance antiviral activity. biorxiv.org These findings underscore the importance of selecting combination partners with distinct viral targets. The potential for combination therapy involving this compound and an inhibitor of a different viral protein, such as the polymerase or nucleoprotein, represents a promising avenue for future clinical development to enhance efficacy and mitigate the risk of resistance.

Table 2: In Vitro Combination Studies of RSV Inhibitors

Drug Class 1 Drug Class 2 Observed Effect Reference
Fusion InhibitorRdRp InhibitorAdditive nih.gov
Nucleoprotein InhibitorOther RSV InhibitorsModerate Synergy researchgate.net
Fusion InhibitorFusion InhibitorAntagonistic nih.gov
Fusion InhibitorNucleoside InhibitorAdditive biorxiv.org

This table summarizes general findings from combination studies of RSV inhibitors and is not specific to this compound.

Rational Design of Next-Generation Compounds to Mitigate Resistance

A deep understanding of the molecular basis of resistance is fundamental to the rational design of new and improved antiviral drugs. By characterizing the structure of the viral target, how the drug binds to it, and the mutations that disrupt this interaction, scientists can develop next-generation compounds that are less susceptible to resistance.

For RSV fusion inhibitors, structural biology has provided detailed insights into their binding site within the central cavity of the prefusion F protein. researchgate.netnih.gov These inhibitors effectively act as a molecular "glue," stabilizing the metastable prefusion conformation and preventing the conformational changes required for membrane fusion. researchgate.netnih.gov Resistance mutations often occur in residues that directly contact the inhibitor or are involved in the conformational rearrangements needed for inhibitor binding. researchgate.netosti.gov

This knowledge can be leveraged to design new inhibitors that:

Target highly conserved regions: Focusing on areas of the F protein that are less prone to mutation can increase the barrier to resistance.

Form more robust interactions: Designing compounds that make more extensive or stronger contacts with the binding pocket can make them less vulnerable to the effects of single amino acid changes. For example, replacing certain chemical groups on an inhibitor to create additional electrostatic interactions can improve its potency. nih.gov

Accommodate common resistance mutations: It may be possible to design inhibitors that can still bind effectively even if a common resistance mutation is present.

Have a different binding footprint: Developing inhibitors that bind to different sites on the F protein can provide alternative therapeutic options when resistance to first-generation drugs emerges.

The continuous cycle of identifying resistance mechanisms and using that information to inform the design of new drugs is a cornerstone of modern antiviral development. mdpi.com This iterative process holds the key to staying ahead of viral evolution and ensuring the long-term utility of antiviral agents like this compound in the fight against RSV.

Synthetic Chemistry and Compound Development Approaches for Enzaplatovir

Medicinal Chemistry Strategies in Enzaplatovir Discovery

The discovery of novel antiviral agents like this compound often involves a variety of medicinal chemistry strategies. These strategies are aimed at identifying and optimizing lead compounds with desirable therapeutic properties.

A common approach is to start from a known "privileged structure," which is a molecular scaffold known to bind to a particular class of biological targets. nih.gov Medicinal chemists can then modify this scaffold to create new compounds with improved activity or different target specificity. nih.gov This "scaffold hopping" technique can lead to the identification of novel and proprietary chemical entities. ucsc.edu

Another key strategy is structure-based drug design (SBDD), where the three-dimensional structure of the viral target protein is used to design molecules that can bind to it with high affinity and specificity. nih.gov This approach allows for the rational design of inhibitors and can significantly accelerate the drug discovery process. nih.gov

Furthermore, medicinal chemistry efforts often focus on improving the pharmacokinetic properties of lead compounds, such as their absorption, distribution, metabolism, and excretion (ADME). rjppd.org This can involve modifying the molecule to enhance its stability, solubility, or ability to cross cell membranes. rsc.org Techniques like the introduction of specific functional groups or the creation of prodrugs are often employed to achieve these goals. ucsc.edu In the context of antiviral drug discovery, a crucial goal is to develop compounds that are effective against drug-resistant viral strains. rsc.org

Synthetic Routes and Methodologies for this compound and Analogues

The synthesis of complex molecules like this compound and its analogues requires the development of efficient and versatile synthetic routes. Organic synthesis is a critical component of this process, enabling the preparation of a wide range of compounds for biological evaluation. rsc.org

A common strategy in the synthesis of drug candidates and their analogues is "diverted total synthesis" (DTS). rsc.org This approach involves designing a synthetic route to a central intermediate that can then be used to create a variety of related compounds through late-stage diversification. nih.gov This allows for the efficient exploration of the chemical space around a lead compound. nih.gov

The development of novel synthetic methodologies is also crucial for advancing drug discovery programs. unimi.it For instance, the use of catalysis, including both metal-based and organocatalytic methods, can provide access to new chemical transformations and enable the construction of complex molecular architectures with high efficiency and stereoselectivity. unimi.it The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can also streamline the synthesis and reduce waste. unimi.it

The specific synthetic route for a given compound will depend on its chemical structure. For example, the synthesis of molecules containing specific heterocyclic rings, like indoles or spirocycles, often requires the development of specialized synthetic methods. unimi.itmdpi.com

Process Research and Optimization for Compound Synthesis

Once a promising drug candidate like this compound is identified, the focus shifts to developing a safe, efficient, and scalable manufacturing process. conceptlifesciences.comtra-chem.com This is the domain of process research and development, which aims to translate a laboratory-scale synthesis into a robust industrial process. conceptlifesciences.com

A key aspect of process research is route design, which involves identifying the most cost-effective and environmentally friendly synthetic pathway. tra-chem.com This often involves evaluating multiple potential routes and selecting the one that offers the best balance of yield, purity, and safety. tra-chem.com The principles of green chemistry, such as minimizing waste and using less hazardous reagents, are increasingly important considerations in this process. chemrevise.org

Process optimization is another critical step, where the reaction conditions for each step of the synthesis are fine-tuned to maximize yield and minimize impurities. conceptlifesciences.com This can involve systematically studying the effects of various parameters, such as temperature, pressure, and catalyst loading, using techniques like Design of Experiments (DoE). conceptlifesciences.com The goal is to identify a set of operating conditions that consistently produces the desired product in high quality. conceptlifesciences.com

The physical form of the final active pharmaceutical ingredient (API) is also a major focus of process research. conceptlifesciences.com Salt and polymorph screening are often performed to identify the most stable crystalline form of the drug, which is crucial for ensuring consistent bioavailability and shelf life. conceptlifesciences.com

High-Throughput Screening and Lead Identification in Drug Discovery Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. bmglabtech.com This automated process allows researchers to quickly identify "hits"—compounds that show activity in a primary screen. bmglabtech.com

The primary goal of HTS is to identify lead compounds that can be further optimized into clinical candidates. bmglabtech.com However, HTS itself does not typically identify drugs, as it does not assess properties like toxicity or bioavailability. bmglabtech.com

The process of lead identification involves several steps that follow the initial HTS campaign. rjppd.org Hits from the primary screen are first confirmed through re-testing and then evaluated in secondary, often orthogonal, assays to eliminate false positives. bellbrooklabs.com Confirmed hits are then prioritized based on their potency, selectivity, and drug-like properties. bellbrooklabs.com

The lead identification process also involves the use of computational tools and the expertise of medicinal chemists to analyze the chemical structures of the hits and identify promising scaffolds for further development. bellbrooklabs.com This can involve clustering compounds based on their chemical similarity and eliminating those with undesirable structural features. bellbrooklabs.com

Chemoinformatics and In Cellulo Screening for Compound Prioritization

Chemoinformatics plays a crucial role in modern drug discovery by providing computational tools and methods to analyze and manage large datasets of chemical information. d-nb.info In the context of compound prioritization, chemoinformatics can be used to predict the physicochemical properties, ADME properties, and potential toxicity of compounds before they are synthesized or tested in the lab. rjppd.org

Quantitative structure-activity relationship (QSAR) modeling is a key chemoinformatic technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. d-nb.info QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogues. d-nb.info

In cellulo screening, which involves testing compounds in cell-based assays, is another important tool for compound prioritization. nih.gov These assays provide a more biologically relevant context than biochemical assays and can be used to assess a compound's ability to enter cells and exert its effect in a cellular environment. nih.gov The data from in cellulo screens can be used to rank compounds based on their cellular potency and to identify those that are most likely to be effective in more complex biological systems.

Structural Activity Relationship (SAR) Studies to Optimize Antiviral Potency

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry that aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govresearchgate.net By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, medicinal chemists can identify the key structural features that are responsible for its potency and selectivity. mdpi.com

The goal of SAR studies is to develop a set of rules that can be used to guide the design of new compounds with improved properties. mdpi.com For example, SAR studies might reveal that a particular functional group is essential for activity, or that another group can be modified to improve the compound's pharmacokinetic profile without affecting its potency. researchgate.net

SAR data is often generated through the synthesis and testing of a series of related compounds. nih.gov The results of these studies can be visualized using various techniques, such as SAR tables and 3D models, to help researchers understand the relationship between structure and activity. d-nb.info

Ultimately, the insights gained from SAR studies are used to optimize lead compounds into clinical candidates with the desired combination of potency, selectivity, and drug-like properties. nih.gov

Theoretical and Computational Investigations of Enzaplatovir

Molecular Docking Simulations for Target Interaction Analysis (e.g., AutoDock)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions.

In this screening, enzaplatovir was identified as a potentially effective antiviral drug against the RBD. nih.gov A binding energy cut-off range of -5.98 to -8.52 kcal/mol was used to select promising candidates for further analysis, a range that included this compound. nih.gov The specific binding energy for this compound was reported, alongside other drugs like remdesivir (B604916) (-4.68 kcal/mol) and favipiravir (B1662787) (-4.32 kcal/mol), indicating a favorable interaction with the target protein. nih.gov Such studies often use tools like AutoDock Vina, an enhanced version known for its speed and accuracy, to perform virtual screening and predict binding conformations. jmir.orgresearchgate.net The primary goal of these simulations is to determine the binding affinity and mode of interaction, which are crucial for assessing a compound's potential as an inhibitor. frontiersin.orgekb.eg

Table 1: Molecular Docking Results for Selected Antiviral Drugs against SARS-CoV-2 Targets

Compound Target Protein Docking Software Binding Energy (kcal/mol) Reference
This compound SARS-CoV-2 S-protein RBD AutoDock 4.2 Within -5.98 to -8.52 range nih.gov
Simeprevir (B1263172) SARS-CoV-2 S-protein RBD AutoDock 4.2 -8.52 nih.gov
Remdesivir SARS-CoV-2 S-protein RBD AutoDock 4.2 -4.68 nih.gov
Favipiravir SARS-CoV-2 S-protein RBD AutoDock 4.2 -4.32 nih.gov
Coumermycin SARS-CoV-2 RdRp Not Specified -9.42 pensoft.net
Tellimagrandin I SARS-CoV-2 RdRp PyRx -9.6 frontiersin.org

Molecular Dynamics Simulations to Elucidate Binding Stability and Kinetics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the drug-receptor complex over time. mdpi.com MD simulations provide a more detailed picture of the binding stability by calculating the trajectory of atoms and molecules, offering insights into conformational changes and the persistence of key interactions. nih.govuni-muenster.de

For drug candidates identified through docking, such as those against SARS-CoV-2 targets, MD simulations are a critical validation step. nih.gov For example, after identifying simeprevir as a top candidate against the RBD, researchers used the GROMACS package to perform MD simulations on the protein-ligand complex to explore its dynamic behavior and binding specificity. nih.gov This process helps to confirm if the binding pose predicted by docking is stable over a period of nanoseconds or even microseconds. mdpi.comresearchgate.net

Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). mdpi.com A stable RMSD for the protein-ligand complex over the simulation time suggests a stable binding conformation. mdpi.comjapsonline.com For instance, studies on other antiviral compounds have shown that stable RMSD values of around 2 Å indicate a strong and stable interaction. mdpi.com RMSF analysis helps to identify flexible regions in the protein upon ligand binding. mdpi.com These simulations are crucial for validating the stability of docked complexes and providing a more accurate assessment of a compound's inhibitory potential. pensoft.netmdpi.com

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. wikipedia.orgaspbs.comnih.gov These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties based on its electronic structure. researchgate.net

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comphyschemres.org The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical reactivity and kinetic stability of a molecule. researchgate.netphyschemres.org A smaller HOMO-LUMO gap generally implies higher reactivity. physchemres.org

In a computational study of 56 drugs for potential COVID-19 therapeutics, quantum chemical calculations were performed to determine properties like the band energy gap for the most promising candidates. nih.gov For example, simeprevir was found to have a band energy gap of 9.254 kcal/mol. nih.gov Such analyses help in understanding the intrinsic electronic characteristics that contribute to the drug's interaction with its biological target. ijcce.ac.irnih.govbeilstein-journals.org

Table 2: Key Electronic Properties from Quantum Chemical Calculations

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability (oxidation potential). ossila.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability (electron affinity). libretexts.org
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. libretexts.orgphyschemres.org
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons. Calculated from HOMO and LUMO energies. physchemres.orgijcce.ac.ir
Chemical Hardness (η) Resistance of a molecule to exchange electron density. Calculated from HOMO and LUMO energies. physchemres.orgijcce.ac.ir

E-Pharmacophore Based Virtual Screening for Ligand Identification

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com An e-pharmacophore model, derived from the structure of a ligand-receptor complex, can be used as a 3D query to screen large compound libraries for molecules that possess the required features, potentially identifying novel ligands. mdpi.comnih.gov

This virtual screening process significantly narrows down the number of compounds that need to be tested experimentally. mdpi.commedsci.org The workflow typically involves generating a pharmacophore model based on the active site of a target protein, validating the model, and then using it to filter databases of chemical compounds. mdpi.comnih.gov Hits from the screening are then often subjected to further analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the list of potential candidates. mdpi.com Recent advancements have even integrated deep learning into pharmacophore modeling to facilitate ultra-large-scale virtual screening. rsc.org While specific studies detailing an e-pharmacophore model based on this compound were not prevalent in the search results, this remains a standard and powerful computational strategy for lead discovery and optimization. medsci.org

Drug Repurposing Screens and Computational Predictions for this compound

Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy that reduces the time and cost of drug development. europa.eunih.gov Computational methods are at the forefront of this effort, enabling the large-scale screening of known drugs against new targets. repo4.eu

In Silico Prediction of Antiviral Efficacy and Mechanism

In silico approaches are fundamental to predicting the potential antiviral efficacy and elucidating the mechanism of action of drugs like this compound. nih.govmdpi.com By simulating the interaction between the drug and its target, these methods can provide a hypothesis for how the drug inhibits viral replication.

For instance, computational studies on this compound's interaction with SARS-CoV-2 proteins suggest that its mechanism may involve binding to critical viral components like the spike protein or the RNA-dependent RNA polymerase (RdRp), thereby interfering with viral entry or replication. nih.govpensoft.netscispace.comuni-muenster.de Docking studies that show a drug binding to the active site of an essential enzyme like RdRp strongly suggest that the drug's mechanism involves the inhibition of that enzyme's activity. researchgate.netfrontiersin.org Furthermore, post-docking analyses like MD simulations help to confirm that the compound remains stably bound, reinforcing the prediction of its inhibitory effect. japsonline.comfrontiersin.org These computational predictions of efficacy and mechanism are invaluable for guiding subsequent experimental validation. frontiersin.orgfrontiersin.org

Computational Approaches in Understanding and Predicting Resistance

Drug resistance is a major challenge in antiviral therapy, where mutations in the viral target can reduce or eliminate the effectiveness of a drug. aps.org Computational methods are increasingly used to understand and predict how these resistance mutations emerge and function. plos.orgtemple.edu

By modeling the structure of the drug target, researchers can simulate the effect of specific amino acid mutations on drug binding. elifesciences.org For example, a mutation in the binding pocket could introduce steric hindrance or alter key electrostatic interactions, leading to a decrease in the drug's binding affinity. Computational approaches can predict which mutations are likely to cause resistance to this compound by performing docking and MD simulations with mutated versions of its target protein.

While specific computational studies on resistance to this compound were not identified in the search results, the general methodology is well-established. For viruses like HIV, machine learning models have been trained on large sequence datasets to identify mutations associated with resistance to various drugs. plos.org This type of analysis can reveal not only primary resistance mutations but also accessory mutations that compensate for fitness costs or work in concert to enhance resistance—a phenomenon known as epistasis. plos.orgtemple.edu Such computational insights are critical for anticipating resistance, designing more robust drugs, and informing treatment strategies. elifesciences.orgmdpi.com

Advanced Research Methodologies Applied to Enzaplatovir Investigations

Systematic Literature Reviews and Meta-Analyses on Enzaplatovir and Related Antivirals

Systematic literature reviews and meta-analyses represent a cornerstone of evidence-based medicine, providing a rigorous and transparent method for summarizing the findings of multiple independent studies. drugtargetreview.comresearchgate.net A systematic review involves a detailed and comprehensive plan with a search strategy designed to identify, appraise, and synthesize all relevant research on a specific topic, thereby reducing bias. nih.gov Meta-analysis is a statistical technique often used within systematic reviews to combine quantitative data from several studies, yielding a single, more robust estimate of an effect. humanjournals.com

While this compound is an experimental compound and may not yet be the subject of extensive published systematic reviews, this methodology is crucial for evaluating its potential against existing antiviral agents for pathogens like norovirus and respiratory syncytial virus (RSV). nih.govmdpi.comnih.gov Such reviews would systematically compare the efficacy of this compound with other compounds in preclinical and clinical studies. The process involves formulating a precise question, defining strict inclusion and exclusion criteria for studies, and conducting a thorough literature search across multiple databases. nih.govmdpi.com

For example, a systematic review could be designed to answer the question: "In patients with acute norovirus infection, how does this compound compare to other investigational antivirals in reducing viral load and symptom duration?" The findings from such an analysis would be critical for informing clinical guidelines and future research directions. nih.gov

Table 1: Hypothetical Framework for a Systematic Review of Norovirus Antivirals

Review ComponentDescriptionExample Application for this compound
Research Question (PICO)Defines the Population, Intervention, Comparison, and Outcome.P: Adults with GII.4 norovirus; I: this compound; C: Placebo or other antivirals (e.g., Nitazoxanide); O: Viral load reduction. asm.org
Inclusion/Exclusion CriteriaPredetermined criteria for selecting studies to minimize bias.Include: Randomized controlled trials (RCTs). Exclude: In vitro studies, case reports, studies not measuring viral load. nih.gov
Search StrategyComprehensive search of databases like PubMed, Scopus, and clinical trial registries.Keywords: "this compound", "Norovirus", "Antiviral", "BTA585", "Clinical Trial".
Data Extraction & SynthesisSystematic collection of data from included studies.Extracting mean difference in viral load reduction, duration of symptoms, etc.
Meta-AnalysisStatistical pooling of results from multiple studies if they are sufficiently similar.Calculating a pooled odds ratio or risk ratio for clinical resolution compared to other therapies.

Integration of Diverse Research Data Types in this compound Research Synthesis

Modern drug discovery and development generate vast and varied datasets. The integration of these diverse data types is critical for building a holistic understanding of a compound like this compound. pharmtech.com This process involves combining information from multiple sources, such as preclinical studies, clinical trials, electronic health records (EHRs), and insurance claims, into a unified framework for analysis. crownbio.comapix-drive.comobviohealth.com Such integration can uncover patterns and insights that would be missed by analyzing each data source in isolation. crownbio.com

For this compound, data integration allows researchers to connect molecular and cellular findings with clinical outcomes. For instance, data from clinical trials, which provide structured information on efficacy, can be enriched with real-world data (RWD) from EHRs. appliedclinicaltrialsonline.comnih.gov RWD offers a broader view of how the drug might perform in a more diverse patient population with various comorbidities and concomitant medications, which are often excluded from traditional clinical trials. becarispublishing.compharmaceuticalconferences.com

Advanced analytics and machine learning can be applied to these integrated datasets to identify predictive biomarkers of response or to optimize clinical trial design. crownbio.comdrugdiscoverytrends.com This approach moves beyond siloed information, fostering a more comprehensive and dynamic understanding of the therapeutic profile of this compound. drugtargetreview.com

Table 2: Data Integration Strategy in this compound Research

Data TypeSourceResearch Value for this compound
Preclinical DataIn vitro assays, animal model studies.Provides initial evidence of antiviral activity and mechanism of action. nih.gov
Clinical Trial DataPhase 1-3 clinical trials. australianclinicaltrials.gov.auGenerates robust data on efficacy and pharmacokinetics in a controlled setting.
Genomic/Proteomic DataHigh-throughput screening of patient samples.Helps identify biomarkers for patient stratification and understand mechanisms of resistance. nih.govfrontiersin.org
Real-World Data (RWD)Electronic Health Records (EHRs), insurance claims databases, patient registries. obviohealth.comAssesses effectiveness in a broader, more heterogeneous population and provides long-term outcomes. becarispublishing.com
Integrated AnalysisCombined dataset using data integration platforms and AI/ML models. drugtargetreview.comapix-drive.comCreates a comprehensive profile, predicts outcomes, and informs future development and value propositions. nih.gov

Innovative In Vitro and In Vivo Assay Development for Antiviral Screening

The evaluation of antiviral candidates like this compound depends on a suite of sophisticated in vitro (laboratory-based) and in vivo (animal model) assays. These tools are essential for initial screening, mechanism-of-action studies, and preclinical assessment of efficacy.

In vitro assays provide a controlled environment to measure a compound's direct effect on viral replication. For viruses like norovirus, which have been historically difficult to grow in standard cell culture, the development of novel systems has been a milestone. nih.govasm.org These include human intestinal enteroid (HIO) and B cell culture systems that can support human norovirus replication. nih.gov Other key in vitro tools include:

Replicon Systems: These systems use a portion of the viral genome that can replicate within a host cell line (e.g., the Norwalk replicon in Huh-7 cells) without producing infectious virus particles, allowing for safe screening of compounds that target viral replication machinery. nih.gov

Enzyme Activity Assays: High-throughput screens can be performed using purified viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) or protease, to identify compounds that directly inhibit their function. nih.govasm.org

Plaque Reduction Assays: This classic virology technique is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound. tandfonline.com

Table 3: Key Assay Types in the Evaluation of this compound

Assay TypeModel SystemPurposeExample Application
In Vitro - Replicon AssayNorwalk replicon-bearing cell lines (e.g., HG23). mdpi.comScreen for inhibitors of viral RNA replication.Measuring the reduction of replicon RNA levels after treatment with this compound.
In Vitro - Enzyme InhibitionPurified viral protease or polymerase. asm.orgIdentify direct inhibitors of essential viral enzymes.Testing this compound's ability to block the activity of norovirus 3C-like protease.
In Vitro - Cell-Based Antiviral AssayHuman intestinal enteroids or surrogate virus-infected cells (e.g., MNV in RAW 264.7 cells). asm.orgDetermine the effective concentration (EC₅₀) that inhibits viral replication by 50%.Quantifying the reduction of viral yield in culture following this compound treatment.
In Vivo - Efficacy StudyMouse model using murine norovirus (MNV). asm.orgEvaluate the antiviral effect on viral load and disease symptoms in a living organism.Assessing the reduction in intestinal viral titers in MNV-infected mice treated with this compound.

Application of Proteomics and Genomics in this compound Research

Genomics and proteomics are powerful, large-scale technologies that provide deep insights into the molecular mechanisms of both viral infection and antiviral drug action. nih.govnih.gov

Genomics in antiviral research primarily focuses on sequencing the genetic material (DNA or RNA) of the virus and host. For this compound, genomic approaches are critical for:

Identifying Drug Targets: By comparing the genomes of different viruses, researchers can identify conserved regions that are essential for viral replication, making them ideal targets for broad-spectrum antivirals. mdpi.com

Understanding Resistance: When a virus becomes resistant to a drug, genomic sequencing can quickly identify the specific mutations responsible. nih.govoup.com This is crucial for predicting and overcoming drug resistance and can reveal details about the drug's mechanism of action. plos.org

Host Factor Analysis: Genome-wide association studies (GWAS) and CRISPR-based screens can identify host genes that are essential for the virus to replicate, presenting new targets for host-directed therapies. frontiersin.org

Proteomics is the large-scale study of proteins, including their expression, modifications, and interactions. numberanalytics.com In the context of this compound, proteomics can be used to:

Elucidate Mechanism of Action: Techniques like thermal proteome profiling or chemical proteomics can identify the direct protein targets of a drug within the host cell. asm.orgelifesciences.orgbiorxiv.org By observing which proteins' stability or expression levels change upon treatment, researchers can confirm the intended target and uncover potential off-target effects. nih.gov

Analyze Host Response: Mass spectrometry-based proteomics can quantify how viral infection alters the abundance of thousands of host proteins. nih.govrsc.org Analyzing how this compound treatment reverses or modifies these changes provides a detailed picture of its functional effect on cellular pathways. asm.orgresearchgate.net

Map Protein-Protein Interactions: Investigating the network of interactions between viral and host proteins can reveal cellular processes that are hijacked by the virus. nih.govasm.org this compound could be studied for its ability to disrupt these critical interactions.

Table 4: Application of "Omics" Technologies in this compound Research

TechnologyMethodologyObjective in this compound Research
GenomicsViral Genome SequencingIdentify mutations conferring resistance to this compound and understand its mechanism. nih.gov
GenomicsHost Genome-Wide Screens (e.g., CRISPR)Discover host factors essential for the viral life cycle that could be modulated by this compound. frontiersin.org
ProteomicsQuantitative Proteomics (Mass Spectrometry)Profile changes in host and viral protein expression during infection and after this compound treatment. numberanalytics.comasm.org
ProteomicsThermal Shift Assays / Chemical ProteomicsDirectly identify the protein targets of this compound in an unbiased, proteome-wide manner. elifesciences.orgbiorxiv.org
ProteomicsInteractome Mapping (e.g., AP-MS)Determine if this compound disrupts essential interactions between viral and host proteins. nih.govresearchgate.net

Future Directions and Remaining Research Questions for Enzaplatovir

Deepening Understanding of Mechanism-of-Action Nuances

Enzaplatovir is recognized as a fusion inhibitor that targets the Respiratory Syncytial Virus (RSV) F protein. adooq.comtargetmol.com The fundamental mechanism involves preventing the virus from fusing with host cells, a critical step in the viral lifecycle. nih.govnih.gov However, the precise molecular interactions and downstream consequences of this inhibition are not fully elucidated. Future research will need to delve deeper into these nuances.

Key research questions include:

What are the specific conformational changes induced in the RSV F protein upon binding of this compound?

Does this compound's interaction with the F protein have effects beyond the direct inhibition of membrane fusion, such as impacting host cell signaling pathways?

How does the binding kinetics of this compound compare to that of other RSV fusion inhibitors, and how does this correlate with antiviral efficacy and the potential for resistance?

Can the interaction site be mapped with higher resolution to inform the design of next-generation inhibitors with improved binding affinity and specificity?

Answering these questions will provide a more complete picture of how this compound functions, potentially revealing new ways to optimize its activity and overcome resistance.

Exploring Potential Against Emerging Viral Pathogens

The emergence of new viral threats, such as SARS-CoV-2, underscores the urgent need for broad-spectrum antiviral agents. nih.govmdpi.com this compound, while developed for RSV, has been identified as a compound with potential activity against other viruses. Computational studies, for instance, have predicted that this compound could be an effective antiviral drug against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. patsnap.com This suggests that its mechanism as a fusion inhibitor might be applicable to other enveloped viruses that rely on similar protein-mediated entry mechanisms.

Future research in this area will focus on:

Validating the in silico findings of this compound's activity against SARS-CoV-2 through rigorous in vitro and in vivo studies.

Screening this compound against a panel of other emerging and reemerging respiratory RNA viruses, such as human metapneumovirus and parainfluenza viruses. nih.gov

Investigating whether the structural motifs targeted by this compound on the RSV F protein are conserved in the fusion proteins of other pathogenic viruses, which could guide the selection of new viral targets.

Table 1: Potential Viral Pathogens for this compound Efficacy Exploration
Viral PathogenFamilyRationale for ExplorationCurrent Evidence Level
SARS-CoV-2CoronaviridaeRelies on a spike protein for fusion-mediated entry.In silico / Computational Prediction patsnap.com
Human Metapneumovirus (hMPV)PneumoviridaeClosely related to RSV, utilizes a similar F protein for fusion.Hypothetical / Unexplored
Parainfluenza Viruses (HPIVs)ParamyxoviridaePossesses a fusion (F) protein that is structurally and functionally related to the RSV F protein.Hypothetical / Unexplored

Investigation of Combination Therapies with Other Antivirals

Combining antiviral drugs with different mechanisms of action is a cornerstone of modern infectious disease therapy, offering benefits such as increased efficacy, reduced dosages, and a higher barrier to the development of drug resistance. eur.nl For RSV, a combination strategy is particularly attractive. mdpi.com Research has shown that combining RSV fusion inhibitors with inhibitors of the viral RNA-dependent RNA polymerase (RdRp) complex can result in additive antiviral effects. mdpi.com

Conversely, combining drugs with the same mechanism, such as two different fusion inhibitors, may lead to antagonistic effects. mdpi.com This highlights the importance of carefully selecting combination partners. Future studies on this compound should systematically evaluate its efficacy and synergy when paired with other classes of antivirals.

Key areas for investigation include:

In vitro and in vivo studies combining this compound with approved or investigational RSV RdRp inhibitors (e.g., ALS8176) and nucleoside analogs. mdpi.com

Exploring three-drug combinations, potentially including monoclonal antibodies, which have been shown to be effective in treating persistent viral infections in immunocompromised patients. nih.gov

Assessing how combination therapy impacts the emergence of resistant viral variants compared to monotherapy.

Table 2: Potential Combination Therapy Strategies for RSV
Drug Class 1Drug Class 2Expected InteractionRationale
Fusion Inhibitor (e.g., this compound)RdRp Inhibitor (e.g., ALS8176)Additive / SynergisticTargets two distinct and essential stages of the viral lifecycle (entry and replication). mdpi.com
Fusion Inhibitor (e.g., this compound)Another Fusion Inhibitor (e.g., Ziresovir)AntagonisticCompetition for the same target site on the F protein may reduce overall efficacy. mdpi.com
Fusion Inhibitor (e.g., this compound)Monoclonal Antibody (e.g., Palivizumab)Potentially SynergisticCombines a small molecule inhibitor with a large molecule immunotherapeutic targeting the same viral protein.

Addressing Unmet Needs in Specific Viral Disease Areas (e.g., Norovirus, RSV)

Respiratory Syncytial Virus (RSV): There remains a significant unmet medical need for effective RSV therapeutics, particularly for infants, the elderly, and immunocompromised individuals. nih.gov The only approved options are prophylactic palivizumab for high-risk infants and ribavirin, which is seldom used due to toxicity concerns. nih.gov this compound directly addresses this gap by offering a potential therapeutic agent that inhibits a key viral function. Future research must continue to advance this compound through clinical trials to confirm its efficacy and safety in these vulnerable populations.

Norovirus: Norovirus is a leading cause of gastroenteritis worldwide, yet there are no licensed vaccines or specific antiviral treatments available. nih.govvirology.ws This represents a major unmet medical need. nih.gov The development of norovirus therapeutics has been hindered by a lack of robust cell culture systems and small animal models. nih.gov Current research into anti-norovirus drugs is focused on targeting viral components like the RNA-dependent RNA polymerase (RdRp) and the 3CL protease, or host factors involved in viral replication. nih.gov While this compound's mechanism is tailored to enveloped viruses like RSV, the urgent need for antivirals against non-enveloped viruses like norovirus highlights the importance of exploring diverse antiviral strategies and targets.

Advancing Pre-clinical Research Methodologies and Animal Models

The translation of preclinical findings into clinical success is a major challenge in drug development, often due to the limitations of animal models in replicating human disease. nih.gov For antiviral research, particularly for viruses like RSV, selecting and refining appropriate animal models is critical. nih.gov Commonly used models for RSV include rodents (mice) and non-human primates. nih.gov

Future efforts related to this compound's preclinical development should focus on:

Utilizing animal models that most accurately recapitulate the spectrum of human RSV disease, from mild upper respiratory tract infection to severe lower respiratory tract disease.

Developing and validating models that represent specific at-risk human populations, such as neonatal or aged animals, to better predict efficacy in these groups.

Ensuring that preclinical study protocols, including device administration and assessment methods, mimic planned human clinical trials as closely as possible to generate more predictive data. upenn.edu

Incorporating advanced imaging and molecular techniques to better understand the in-vivo mechanism of action and biodistribution of this compound.

Improving these preclinical methodologies is essential for de-risking the transition to human trials and increasing the probability of clinical success. upenn.edu

Strategies for Proactive Antiviral Drug Design based on this compound's Insights

The development of this compound provides valuable insights that can inform the proactive design of future antiviral drugs. mdpi.com As a small-molecule inhibitor of viral entry, it exemplifies a successful target-based approach. mdpi.com The knowledge gained from studying its interaction with the RSV F protein can be leveraged to create next-generation compounds.

Strategies for future drug design based on this compound include:

Structure-Based Design: Using high-resolution structural data of the this compound-F protein complex to rationally design new molecules with enhanced potency, an improved resistance profile, or a broader spectrum of activity against different RSV strains or related viruses.

Computational Screening: Employing in silico methods to screen large chemical libraries for novel scaffolds that can bind to the same target site on the F protein, potentially identifying compounds with more favorable pharmacological properties. mdpi.com

Targeting Host Factors: While this compound targets a viral protein, an alternative strategy is to develop drugs that target host cell factors essential for the viral lifecycle. nih.gov This approach can offer broad-spectrum activity and a higher barrier to resistance. Insights into the cellular processes affected by the inhibition of viral fusion could reveal novel host-based targets.

By building on the foundation laid by this compound, researchers can accelerate the discovery and development of new and improved antiviral therapies to combat both existing and future viral threats. mdpi.com

Q & A

Q. What experimental models are used to evaluate Enzaplatovir’s antiviral efficacy?

this compound’s antiviral activity is typically assessed using in vitro models such as RSV-infected human airway epithelial cells (HAECs) or HEp-2 cell lines, with efficacy quantified via plaque reduction assays (e.g., EC50 determination). In vivo models include cotton rats or ferrets to study pharmacokinetics and viral load reduction in respiratory tissues. These models are complemented by dose-response analyses to establish therapeutic windows .

Q. How is this compound’s binding affinity to viral fusion proteins assessed?

Binding kinetics are measured using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational methods like molecular docking (AutoDock 4.2) are employed to predict interactions with RSV F protein or SARS-CoV-2 spike receptor-binding domains (RBDs). Syncytium inhibition assays further validate functional disruption of viral entry .

Q. What controls are essential in this compound’s cytotoxicity assays?

Include vehicle controls (e.g., DMSO), positive antiviral controls (e.g., Ribavirin), and cell viability assays (MTT or CCK-8). Dose-response curves should calculate the selectivity index (SI = CC50/EC50) to differentiate cytotoxic vs. therapeutic effects. Standardized protocols (e.g., WHO guidelines) ensure reproducibility across studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values for this compound across studies?

Validate assay conditions (e.g., viral strain, cell type, incubation time) and ensure standardized protocols. Perform meta-analyses to account for inter-lab variability. Comparative studies using reference compounds (e.g., Presatovir) and orthogonal assays (e.g., qRT-PCR for viral RNA quantification) can reconcile conflicting data .

Q. What methodologies optimize the enantiomeric ratio of this compound for enhanced efficacy?

Chiral chromatography separates (S)- and (R)-enantiomers, followed by in vitro testing to compare EC50 values. Molecular dynamics simulations analyze stereospecific interactions with viral fusion proteins. Pharmacokinetic studies in animal models assess enantiomer-specific tissue distribution and half-life .

Q. How to design studies assessing this compound’s penetration into the central nervous system (CNS)?

Use microdialysis probes in rodent models to measure brain interstitial fluid concentrations. Pair with population pharmacokinetic modeling to predict CNS bioavailability. In vitro blood-brain barrier (BBB) models (e.g., co-cultures of endothelial cells and astrocytes) validate passive diffusion or transporter-mediated uptake .

Q. How can transcriptomic and proteomic data elucidate this compound’s host-pathogen interactions?

Perform RNA-seq on treated vs. untreated infected cells to identify differentially expressed host genes (e.g., antiviral ISGs). Proteomic profiling (LC-MS/MS) detects changes in viral protein expression. Integrate datasets using pathway analysis tools (KEGG, Reactome) and network pharmacology models to map drug-target modules .

Q. What strategies validate this compound’s mechanism through resistance mutation studies?

Serial passage of RSV under subtherapeutic this compound concentrations selects for resistant strains. Whole-genome sequencing identifies mutations in the F protein (e.g., T400I). Reverse genetics confirms resistance by introducing mutations into recombinant viruses and testing EC50 shifts .

Q. How to address this compound’s solubility challenges in preclinical formulations?

Employ co-solvent systems (e.g., PEG-400, cyclodextrins) or solid dispersion techniques. Conduct in vitro dissolution testing across physiological pH ranges (1.2–6.8). Pharmacokinetic studies in rodents compare bioavailability of amorphous vs. crystalline formulations .

Q. What patent analysis strategies identify this compound’s antiviral applications beyond RSV?

Use Boolean search terms in patent databases (e.g., Derwent Innovation) combining this compound’s CAS number (1323077-89-9) with broad antiviral classifications (e.g., A61K31/4985). Analyze claims for repurposing potential against coronaviruses or other paramyxoviruses .

Key Methodological Considerations

  • Data Contradictions : Address variability in EC50 values by harmonizing assay protocols and using reference standards.
  • Multi-Omics Integration : Combine docking, transcriptomics, and proteomics to map this compound’s polypharmacology.
  • Translational Gaps : Bridge in silico predictions (e.g., docking scores) with in vivo efficacy using PK/PD modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.